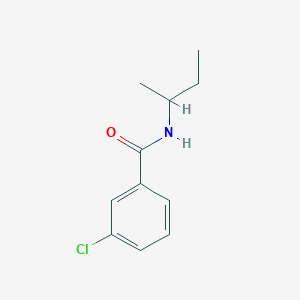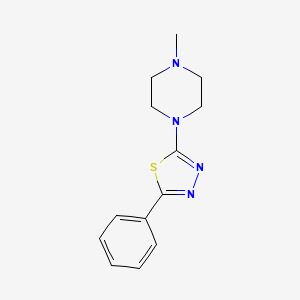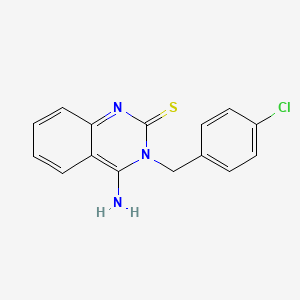
N-(butan-2-yl)-3-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(butan-2-yl)-3-chlorobenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. The compound features a butan-2-yl group attached to the nitrogen atom and a chlorine atom attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-3-chlorobenzamide typically involves the reaction of 3-chlorobenzoic acid with butan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(butan-2-yl)-3-chloroaniline.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(butan-2-yl)-3-chlorobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-3-chlorobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-(butan-2-yl)-3-methylbenzamide: Similar structure but with a methyl group instead of a chlorine atom.
N-(butan-2-yl)-4-chlorobenzamide: Chlorine atom is positioned at the 4th position on the benzene ring.
N-(butan-2-yl)-3-fluorobenzamide: Fluorine atom instead of chlorine.
Uniqueness
N-(butan-2-yl)-3-chlorobenzamide is unique due to the presence of the chlorine atom at the 3rd position on the benzene ring, which can influence its chemical reactivity and biological activity. The butan-2-yl group also contributes to its distinct properties compared to other benzamide derivatives.
Properties
CAS No. |
35306-55-9 |
|---|---|
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
N-butan-2-yl-3-chlorobenzamide |
InChI |
InChI=1S/C11H14ClNO/c1-3-8(2)13-11(14)9-5-4-6-10(12)7-9/h4-8H,3H2,1-2H3,(H,13,14) |
InChI Key |
OLOWHVKHONPEBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-cyclohexyl-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11181998.png)
![2-[(4-chlorophenyl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone](/img/structure/B11182001.png)
![(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B11182012.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one](/img/structure/B11182015.png)
![1-{[4-Amino-6-(3-methoxyanilino)-1,3,5-triazin-2-yl]methyl}-4-piperidinecarboxamide](/img/structure/B11182019.png)
![(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11182024.png)
![5-amino-1-{4-[(dimethylsulfamoyl)amino]phenyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11182026.png)
![[5-(4-Methylphenyl)-1,2-oxazol-3-yl]{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B11182035.png)
![7-[3-(dimethylamino)propyl]-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11182040.png)
![2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11182047.png)
![3,4-dimethyl-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11182058.png)

![2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl 2-methylpiperidine-1-carbodithioate](/img/structure/B11182072.png)
